Cas no 898441-16-2 (6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one)

6-Methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one is a dihydropyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methyl-substituted phenylthioether group at the 4-position, which may influence its binding affinity and selectivity in biological systems. The compound’s pyrimidinone core is a versatile scaffold, often explored for its pharmacological properties, including enzyme inhibition or receptor modulation. Its synthetic accessibility and modifiable functional groups make it a valuable intermediate for further derivatization. Researchers may investigate its utility in drug discovery, particularly in targeting diseases where pyrimidine-based analogs have shown efficacy. The compound’s purity and stability are critical for reproducible experimental outcomes.
6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one structure
898441-16-2 structure
Product Name:6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one
CAS No:898441-16-2
MF:C13H14N2OS
MW:246.328061580658
CID:5827570
PubChem ID:78457433
Update Time:2025-10-29

6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 6-methyl-4-[[(3-methylphenyl)methyl]thio]-
    • 6-methyl-4-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one
    • 898441-16-2
    • 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one
    • Inchi: 1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
    • InChI Key: BGFUOGIXCIVOPK-UHFFFAOYSA-N
    • SMILES: C1(=O)NC(C)=CC(SCC2=CC=CC(C)=C2)=N1

Computed Properties

  • Exact Mass: 250.11398438g/mol
  • Monoisotopic Mass: 250.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • pka: 8.31±0.10(Predicted)

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Additional information on 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one

Recent Advances in the Study of 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one (CAS: 898441-16-2)

The compound 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one (CAS: 898441-16-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrimidinone core and methylphenylmethylsulfanyl substituent, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and mechanism of action. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one to enhance its bioavailability and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route that improves yield and purity while reducing the number of steps required. The researchers employed a combination of microwave-assisted synthesis and catalytic hydrogenation, achieving a 78% yield with high enantiomeric purity. This advancement is particularly significant for scaling up production for preclinical and clinical studies.

In terms of pharmacological activity, 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one has shown promising results as a modulator of specific kinase pathways. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) revealed its potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical targets in cancer therapy. The compound exhibited an IC50 value of 0.45 μM against CDK4, comparable to known inhibitors such as palbociclib. Molecular docking simulations further elucidated its binding mode, suggesting strong interactions with the ATP-binding pocket of the kinase.

Beyond its anticancer potential, preliminary investigations have explored the anti-inflammatory properties of 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one. A study in the European Journal of Pharmacology (2023) reported its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The compound's mechanism appears to involve the inhibition of NF-κB signaling, a key pathway in inflammatory responses. These findings suggest its potential application in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the development of 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one as a therapeutic agent. Pharmacokinetic studies have identified issues related to its metabolic stability and oral bioavailability. A recent preclinical study (Drug Metabolism and Disposition, 2024) highlighted rapid hepatic clearance and extensive first-pass metabolism, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 6-methyl-4-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrimidin-2-one (CAS: 898441-16-2) represents a versatile scaffold with significant potential in multiple therapeutic areas. Recent advances in its synthesis, mechanistic understanding, and pharmacological profiling have laid a strong foundation for future research. However, overcoming its pharmacokinetic challenges will be crucial for translating these findings into clinically viable therapies. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock the full therapeutic potential of this compound.

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